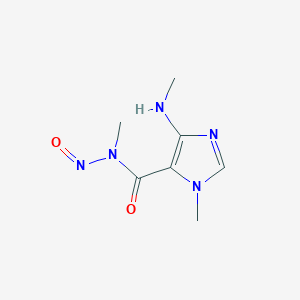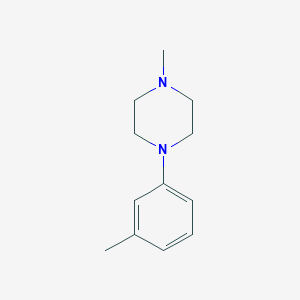
1-Methyl-4-(3-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-methylphenyl)piperazine (MMPP) is a synthetic compound that belongs to the class of piperazine derivatives. MMPP has been widely studied for its potential use in medicinal chemistry due to its unique pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-methylphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Methyl-4-(3-methylphenyl)piperazine has been shown to activate the p38 MAPK pathway, which is involved in cell growth and differentiation. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. 1-Methyl-4-(3-methylphenyl)piperazine has also been shown to regulate the expression of various genes involved in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-4-(3-methylphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. 1-Methyl-4-(3-methylphenyl)piperazine has also been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including neurodegenerative disorders. In addition, 1-Methyl-4-(3-methylphenyl)piperazine has been found to modulate the levels of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-4-(3-methylphenyl)piperazine in lab experiments is its high potency and selectivity. 1-Methyl-4-(3-methylphenyl)piperazine has been found to have significant activity against various diseases at low concentrations. Another advantage is its stability and ease of synthesis, which makes it a cost-effective compound for research purposes. However, one limitation of using 1-Methyl-4-(3-methylphenyl)piperazine in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of 1-Methyl-4-(3-methylphenyl)piperazine to minimize its toxicity and maximize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 1-Methyl-4-(3-methylphenyl)piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination therapy with other drugs to enhance its therapeutic efficacy. In addition, future studies could focus on optimizing the synthesis method of 1-Methyl-4-(3-methylphenyl)piperazine to improve its yield and purity. Finally, more studies are needed to evaluate the safety and efficacy of 1-Methyl-4-(3-methylphenyl)piperazine in preclinical and clinical trials.
Conclusion:
In conclusion, 1-Methyl-4-(3-methylphenyl)piperazine is a synthetic compound that has shown promising potential for use in medicinal chemistry. Its unique pharmacological properties make it a valuable compound for research purposes. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 1-Methyl-4-(3-methylphenyl)piperazine involves the reaction between 3-methylbenzylamine and methyl iodide in the presence of sodium hydride. The resulting product is then treated with piperazine to obtain 1-Methyl-4-(3-methylphenyl)piperazine. This method has been optimized to produce high yields of 1-Methyl-4-(3-methylphenyl)piperazine with minimal impurities.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-methylphenyl)piperazine has been extensively studied for its potential use as a therapeutic agent. It has been shown to have significant activity against various diseases, including cancer, inflammation, and neurological disorders. 1-Methyl-4-(3-methylphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-Methyl-4-(3-methylphenyl)piperazine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
151657-72-6 |
|---|---|
Nombre del producto |
1-Methyl-4-(3-methylphenyl)piperazine |
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-methyl-4-(3-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h3-5,10H,6-9H2,1-2H3 |
Clave InChI |
PVFIDFYACCGDBG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



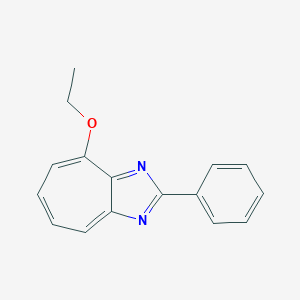
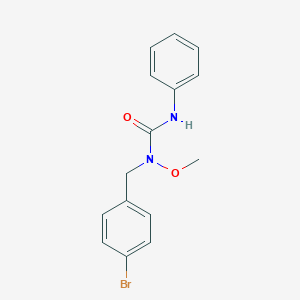

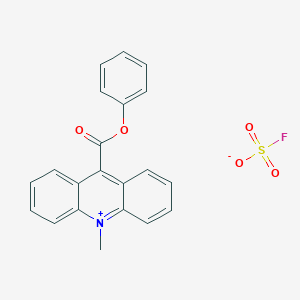
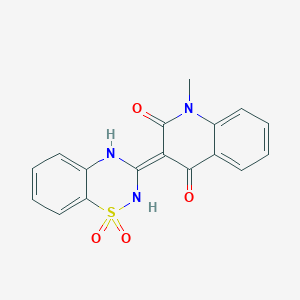
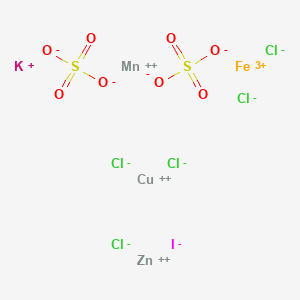
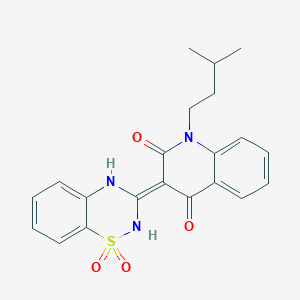
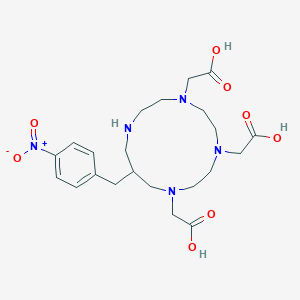
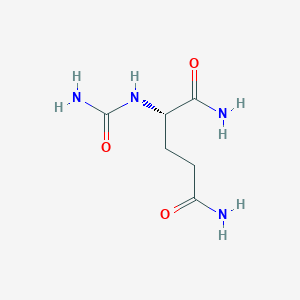
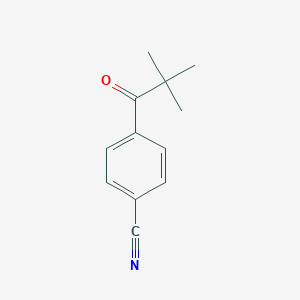
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
